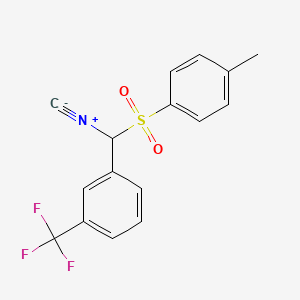
1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene
Overview
Description
“1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F3NO . It’s also known as Benzene, 1-isocyanato-3-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene” is 187.1187 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Health Impacts of Isocyanate Exposure
Occupational Exposure to Isocyanates
A study by Harari et al. (2022) highlighted the health risks associated with occupational exposure to polymeric MDI, a compound related to isocyanates, used in the production of polyurethanes. Workers in a polyurethane fabric coating factory exhibited significant skin exposure to MDI, despite airborne levels being within occupational safety limits, emphasizing the potential for substantial skin exposure in settings with low airborne isocyanate levels (Harari et al., 2022).
Health Monitoring and Exposure Assessment
Research on the biological monitoring of isocyanate exposure, such as a comprehensive study conducted across the motor vehicle repair industry in New South Wales, Australia, identified that a small percentage of workers handling isocyanate-containing paints showed exposure levels exceeding health and safety guidelines. This study underscores the necessity of monitoring and mitigating isocyanate exposure to prevent health effects like industrial asthma (Hu, Cantrell, & Nand, 2017).
properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-11-6-8-14(9-7-11)23(21,22)15(20-2)12-4-3-5-13(10-12)16(17,18)19/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQFRUMFOTOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(F)(F)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620148 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene | |
CAS RN |
263389-45-3 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



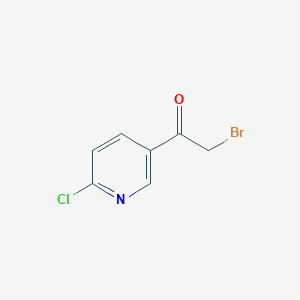
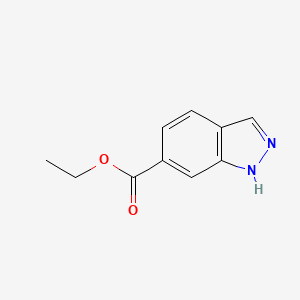
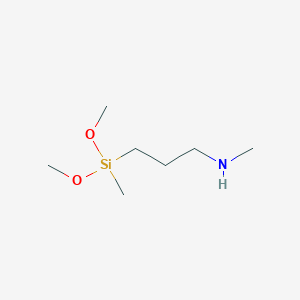
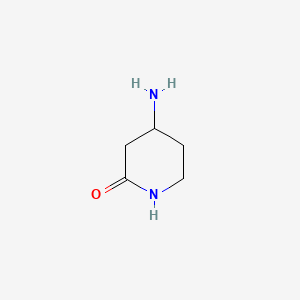
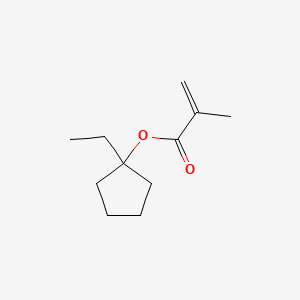
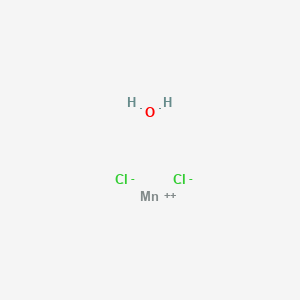
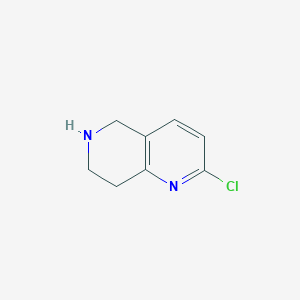
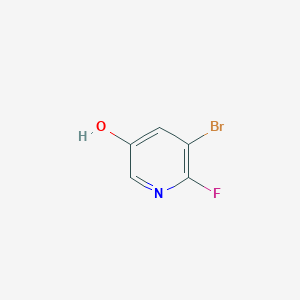
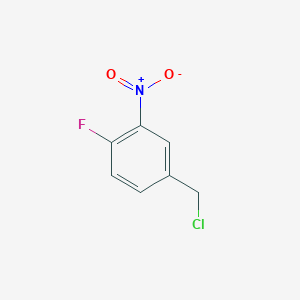
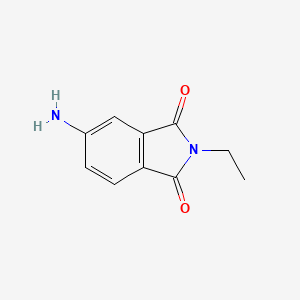
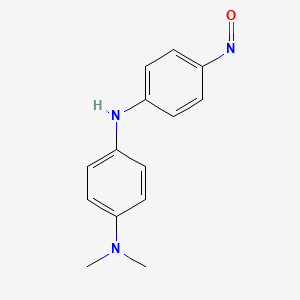
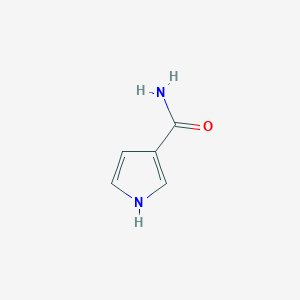
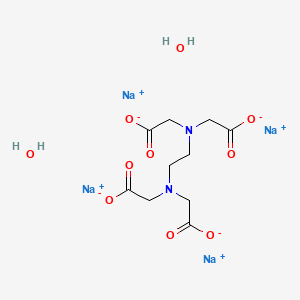
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)